7-Hydroxy-DL-tryptophan

Overview

Description

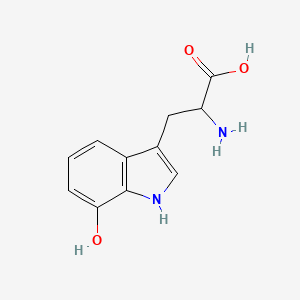

7-Hydroxy-DL-tryptophan is a group of stereoisomers . It is a chemical compound with a mass of 220.084792±0 dalton and a chemical formula of C₁₁H₁₂N₂O₃ . Tryptophan, the precursor of this compound, is an essential α-amino acid .

Synthesis Analysis

Tryptophan and its metabolites, including this compound, can be analyzed using liquid chromatography–electrospray ionization tandem mass spectrometry . This method allows for the separation of tryptophan and its 15 metabolites within 15 minutes without derivatization .

Molecular Structure Analysis

The molecular formula of this compound is C11H12N2O3 . Its average mass is 220.225 Da and its monoisotopic mass is 220.084793 Da .

Chemical Reactions Analysis

Tryptophan is metabolized into kynurenine by three endogenous enzymes: tryptophan-2,3-dioxygenase (TDO), indoleamine-2,3-dioxygenase-1 (IDO1), and IDO-2 . This is the first and rate-limiting step of the kynurenine pathway .

Physical and Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm³ . Its boiling point is 520.6±50.0 °C at 760 mmHg . The vapor pressure is 0.0±1.4 mmHg at 25°C . The enthalpy of vaporization is 83.6±3.0 kJ/mol .

Scientific Research Applications

Biosynthetic Incorporation and Spectroscopic Probing

7-Hydroxy-DL-tryptophan and its analogues, such as 5‐hydroxytryptophan and 7‐azatryptophan, are being explored for biosynthetic incorporation into proteins. This incorporation is useful for studying protein-DNA and protein-protein complexes using spectroscopic methods. For instance, Wong and Eftink (1997) demonstrated the incorporation of these analogues into staphylococcal nuclease, showing minimal perturbation in protein structure and stability, which is promising for detailed structural and functional studies of proteins (Wong & Eftink, 1997).

Tryptophan Metabolism and Brain Function

Tryptophan metabolism, involving compounds like this compound, plays a significant role in brain function. Gal (1974) found that enzymatic formation of L- and D-Kynurenine from tryptophan precursors occurs in brain tissue, which highlights the importance of tryptophan metabolism in neurochemical processes (Gal, 1974). Similarly, Jéquier et al. (1969) and Coppen et al. (1965) explored how tryptophan hydroxylase, which converts tryptophan to 5-hydroxy-L-tryptophan, is involved in neurotransmitter synthesis in the brain and beef pineal, indicating its significance in mental health and neurological disorders (Jéquier et al., 1969), (Coppen et al., 1965).

Structural Studies and Molecular Imaging

Structural studies of tryptophan metabolites, including this compound, have been conducted to understand their molecular configurations better. Wakahara et al. (1973) investigated the crystal and molecular structure of 5-Hydroxy-DL-Tryptophan, providing insights into its stereoconfiguration, which is crucial for understanding its interactions in biological systems (Wakahara et al., 1973). Additionally, Washburn et al. (1979) examined DL-[carboxyl-11C]tryptophan, a similar compound, for its potential in pancreatic imaging, indicating the use of tryptophan derivatives in diagnostic imaging (Washburn et al., 1979).

Mechanism of Action

Target of Action

7-Hydroxy-DL-tryptophan (7-HTP) is a derivative of the essential amino acid tryptophan . It primarily targets the serotonin pathway in the brain, which plays a crucial role in mood regulation, sleep, and other neurological functions . The primary targets of 7-HTP are the serotonin receptors in the brain .

Mode of Action

7-HTP is a precursor to serotonin, a neurotransmitter that plays a vital role in mood regulation . It is produced from the amino acid tryptophan through the action of the enzyme tryptophan hydroxylase . This enzyme adds a hydroxy group to the 5 position of tryptophan to generate 5-HTP . Once produced, 5-HTP is rapidly converted to serotonin in the brain .

Biochemical Pathways

Tryptophan, the precursor to 7-HTP, is metabolized via three major pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . The serotonin pathway is initiated by tryptophan hydroxylase, which adds a hydroxy group to the 5 position of tryptophan to generate 5-HTP . This is then converted to serotonin, which can interact with serotonin receptors to exert various physiological effects .

Pharmacokinetics

The pharmacokinetics of 7-HTP involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, 7-HTP is rapidly absorbed and converted to serotonin in the brain . The compound’s bioavailability is influenced by factors such as the presence of food in the stomach and the individual’s metabolic rate .

Result of Action

The primary result of 7-HTP action is an increase in serotonin production in the brain . This can lead to enhanced mood, reduced anxiety, and improved sleep . In addition, 7-HTP has been reported to have a suppressive effect on aggressive behavior .

Action Environment

The action of 7-HTP can be influenced by various environmental factors. For example, the presence of food in the stomach can affect the absorption of 7-HTP . Additionally, the compound’s stability and efficacy can be affected by factors such as pH and temperature . It is stable under acidic conditions but can decompose under alkaline conditions .

Safety and Hazards

Future Directions

Tryptophan, the precursor of 7-Hydroxy-DL-tryptophan, plays a key role in multiple disease processes including cancer . Imaging tryptophan uptake and metabolism in vivo can be achieved with tryptophan derivative positron emission tomography (PET) radiotracers . This could be a potential future direction for this compound.

Biochemical Analysis

Biochemical Properties

7-Hydroxy-DL-tryptophan plays a significant role in biochemical reactions, particularly in the synthesis of serotonin. It interacts with several enzymes, including tryptophan hydroxylase, which catalyzes the hydroxylation of tryptophan to form 5-hydroxytryptophan, and subsequently, this compound. This compound also interacts with aromatic amino acid decarboxylase, which converts it into serotonin . These interactions are crucial for maintaining the balance of neurotransmitters in the brain and other tissues.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the serotonin signaling pathway, which plays a role in mood regulation, appetite, and sleep . Additionally, this compound can modulate gene expression related to neurotransmitter synthesis and degradation, impacting overall cellular function and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and receptors. It acts as a substrate for tryptophan hydroxylase and aromatic amino acid decarboxylase, facilitating the production of serotonin . This compound can also influence enzyme activity, either by inhibiting or activating specific pathways, leading to changes in gene expression and neurotransmitter levels.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in maintaining serotonin levels and modulating neurotransmitter balance.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance serotonin production and improve mood and behavior . At high doses, it can lead to toxic effects, including serotonin syndrome, characterized by excessive serotonin activity in the brain. These findings highlight the importance of dosage regulation in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the kynurenine pathway and the serotonin synthesis pathway . It interacts with enzymes such as tryptophan hydroxylase and aromatic amino acid decarboxylase, which are essential for its conversion to serotonin. Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The distribution of this compound is influenced by its interactions with transport proteins, which facilitate its movement across cellular membranes.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular organelles. This subcellular distribution is crucial for its role in neurotransmitter synthesis and cellular metabolism.

Properties

IUPAC Name |

2-amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c12-8(11(15)16)4-6-5-13-10-7(6)2-1-3-9(10)14/h1-3,5,8,13-14H,4,12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSRKJZICBNQJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376717 | |

| Record name | 7-HYDROXY-DL-TRYPTOPHAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52899-02-2 | |

| Record name | 7-HYDROXY-DL-TRYPTOPHAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.